Hexachlororuthenate(III)
Description
Significance of Hexachlororuthenate(III) in Coordination Chemistry Research
The importance of hexachlororuthenate(III) in coordination chemistry is multifaceted. It is a quintessential example of an octahedral d⁵ complex and serves as a versatile precursor for the synthesis of a vast array of other ruthenium compounds. researchgate.netscirp.org Researchers utilize [RuCl₆]³⁻ to investigate fundamental chemical principles, including ligand substitution kinetics, electron transfer mechanisms, and molecular magnetism.
One of the most studied aspects of hexachlororuthenate(III) is its behavior in aqueous hydrochloric acid solutions, where it exists in equilibrium with the aquapentachlororuthenate(III) ion, [RuCl₅(H₂O)]²⁻. core.ac.uk The kinetics of this aquation and anation reaction are well-documented and provide insight into the reactivity of ruthenium(III) centers. core.ac.uk Studies have shown that Ru(III) complexes generally exhibit faster ligand exchange rates than their rhodium(III) and iridium(III) counterparts, a property that makes them particularly reactive and useful in catalytic cycles. core.ac.uk
Furthermore, hexachlororuthenate(III) is a key starting material for synthesizing more complex ruthenium species. Its chloride ligands can be substituted by a wide range of other ligands, including bipyridines, phenanthrolines, and Schiff bases, to create novel complexes with tailored electronic and steric properties. researchgate.netscirp.orgresearchgate.net This versatility allows for the development of new materials and molecular systems for various research applications. researchgate.net The electrochemical behavior of the complex, particularly the accessible Ru(III)/Ru(IV) and Ru(III)/Ru(II) redox couples, is central to its chemistry and is extensively studied through methods like cyclic voltammetry. researchgate.netmdpi.com
| Property | Value |
| Chemical Formula | [RuCl₆]³⁻ (anion) |
| Molecular Weight (H₃RuCl₆) | 316.8 g/mol nih.gov |
| Oxidation State of Ru | +3 |
| Coordination Geometry | Octahedral vaia.com |
| Electronic Configuration | d⁵ |
Historical Development of Hexachlororuthenate(III) Research Paradigms
The study of ruthenium and its compounds dates back to the 19th century with the work of Karl Klaus. However, early research was often hampered by the complex chemistry of platinum group metals and the difficulty in separating and characterizing individual compounds. For instance, a substance initially identified by Klaus was later found to be a nitrosopentachloro complex, not the hexachlororuthenate salt he presumed, highlighting the analytical challenges of the era.
Systematic research into the fundamental properties and synthesis of hexachlororuthenate(III) gained momentum in the mid-20th century. A significant step forward was the development of reliable and convenient synthetic routes, such as a method reported in 1975 for the preparation of potassium hexachlororuthenate(III). scirp.orgresearchgate.netacs.org These advancements enabled more detailed investigations into its structure and reactivity.
Early research paradigms focused on establishing the basic chemical and physical properties of the [RuCl₆]³⁻ anion, including its stabilization with different counter-ions and its fundamental spectroscopic characteristics. acs.org A major area of investigation has been the kinetic analysis of its ligand substitution reactions, particularly the interconversion with aquated species in solution, which laid the groundwork for understanding the solution chemistry of ruthenium(III). core.ac.ukresearchgate.net
Contemporary Research Directions in Hexachlororuthenate(III) Chemistry
Modern research continues to build upon the foundational knowledge of hexachlororuthenate(III), exploring its application in cutting-edge areas of science and technology. Its role as a precursor remains a dominant theme, with a focus on creating advanced materials with specific functions.
In materials science , hexachlororuthenate(III) salts are used as precursors for the synthesis of ruthenium-based nanoparticles. These nanoparticles are investigated for their exceptional catalytic activity, particularly in electrocatalysis for reactions like the hydrogen evolution reaction (HER).
In catalysis , the [RuCl₆]³⁻ anion or its derivatives serve as catalysts or catalyst precursors for a variety of organic transformations, including oxidation and hydrosilylation reactions. google.com The ability to generate catalytically active species from this stable and well-defined starting material is a significant advantage.
The field of supramolecular chemistry utilizes hexachlororuthenate(III) to construct complex coordination assemblies. researchgate.net By reacting it with sophisticated organic ligands, researchers can create new molecules with interesting structural and electronic properties. researchgate.netnih.gov Furthermore, the electrochemical properties of [RuCl₆]³⁻ are exploited in electrochemistry and electrodeposition . For example, it is used in chloride baths for the codeposition of functional alloys, such as Co-Ru coatings. mdpi.com The speciation of ruthenium(III) chloro complexes in solution, which is critical for controlling these processes, is an active area of study employing advanced analytical techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. mdpi.com
Kinetic Data for the Interconversion: [RuCl₆]³⁻ + H₂O ⇌ [RuCl₅(H₂O)]²⁻ + Cl⁻
| Parameter | Value (at 25°C) | Reference |
| Aquation Rate Constant (k₆₅) | 52.1 (±3.7) x 10⁻³ s⁻¹ | core.ac.uk |
| Anation Rate Constant (k₅₆) | 1.62 (±0.11) x 10⁻³ M⁻¹s⁻¹ | core.ac.uk |
| Equilibrium Constant (K₆) | 0.0311 M⁻¹ | core.ac.uk |
| Activation Energy (Ea, Aquation) | 90.1 (±1.2) kJ·mol⁻¹ | core.ac.uk |
| Activation Energy (Ea, Anation) | 88.0 (±1.4) kJ·mol⁻¹ | core.ac.uk |
| Enthalpy of Activation (ΔH‡, Aquation) | 87.7 (±1.2) kJ·mol⁻¹ | core.ac.uk |
| Entropy of Activation (ΔS‡, Aquation) | 24.7 (±4.3) J·K⁻¹·mol⁻¹ | core.ac.uk |
| Enthalpy of Activation (ΔH‡, Anation) | 85.6 (±1.4) kJ·mol⁻¹ | core.ac.uk |
| Entropy of Activation (ΔS‡, Anation) | –11.2 (±4.7) J·K⁻¹·mol⁻¹ | core.ac.uk |
Structure
2D Structure
Properties
CAS No. |
21595-26-6 |
|---|---|
Molecular Formula |
Cl6Ru-3 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
hexachlororuthenium(3-) |
InChI |
InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+3/p-6 |
InChI Key |
ZFBIHEFLSPUZGE-UHFFFAOYSA-H |
Canonical SMILES |
Cl[Ru-3](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of Hexachlororuthenate Iii
Synthesis Routes for Hexachlororuthenate(III) Salts
The synthesis of hexachlororuthenate(III) salts can be achieved through several methods, including precipitation from solution, hydrothermal techniques, and solid-state reactions. The choice of method often depends on the desired counter-ion and the required purity of the final product.
Precipitation Methods from Ruthenium(III) Precursors
Precipitation from a solution containing ruthenium(III) is a common and effective method for preparing hexachlororuthenate(III) salts. This technique generally involves the reaction of a soluble ruthenium(III) precursor, typically ruthenium(III) chloride, with a source of chloride ions and a salt containing the desired counter-cation.
A widely used approach involves dissolving ruthenium(III) chloride hydrate (B1144303) in a suitable solvent and adding the appropriate chloride salt to induce precipitation. For instance, the synthesis of dimethylammonium hexachlororuthenate(III) can be achieved by dissolving ruthenium(III) chloride in dimethylformamide in the presence of hydrochloric acid. acs.org This reaction leads to the formation of crystalline (Me₂NH₂)₄Cl(RuCl₆), which precipitates from the solution. acs.org
The preparation of ammonium (B1175870) hexachlororuthenate is another key example of this methodology, often utilized in industrial processes for ruthenium recovery and purification. uct.ac.za In a typical procedure, a hydrochloric acid solution containing ruthenium is heated, for instance, to a temperature between 80 and 95°C. google.com Subsequently, ammonium chloride is added to the heated solution under vigorous stirring, causing the precipitation of ammonium hexachlororuthenate as blackish-red crystals. google.com The conditions of this precipitation, such as temperature, stirring speed, and duration, are critical for controlling the crystal size and moisture content of the final product. google.com
A detailed patent describes a method to produce low-moisture ammonium hexachlororuthenate by holding a hydrochloric acid solution of ruthenium at 80-95°C for at least three hours, followed by the addition of ammonium chloride while stirring at 200 rpm or more. The mixture is then maintained at 85-95°C for at least one hour to ensure complete precipitation. google.com
Table 1: Parameters for Ammonium Hexachlororuthenate(III) Precipitation
| Parameter | Condition | Source |
|---|---|---|
| Ruthenium Precursor | Ruthenium in Hydrochloric Acid Solution | google.com |
| Precipitating Agent | Ammonium Chloride | google.com |
| Initial Solution Temperature | 80-95°C | google.com |
| Precipitation Temperature | 85-95°C | google.com |
| Stirring Speed | ≥ 200 rpm | google.com |
| Reaction Time | ≥ 1 hour | google.com |
The hexachlororuthenate(III) anion, [RuCl₆]³⁻, is the foundational species in these precipitations, formed in solutions with high chloride concentrations. core.ac.uk
Hydrothermal Synthesis Approaches for Hexachlororuthenate(III) Derivatives
Hydrothermal synthesis utilizes water or other solvents under high temperature and pressure to facilitate the crystallization of materials that are insoluble under ordinary conditions. This method has been applied to produce derivatives and complex structures containing the hexachlororuthenate(III) anion.
Research has shown the synthesis of novel compounds, such as vanadosilicate clusters, which incorporate hexachlororuthenate(III) anions through hydrothermal reactions. Furthermore, a direct and efficient hydrothermal route has been developed for the synthesis of ammonium hexachlororuthenate, (NH₄)₂RuCl₆, from mixed ammonium ruthenium (oxide) chlorides. This process bypasses more energy-intensive routes that start from ruthenium metal. The method involves treating the precursor with concentrated hydrochloric acid under hydrothermal conditions, achieving yields of up to 94%.
While hydrothermal synthesis is a powerful tool for creating complex and layered materials, its application is often for producing derivatives rather than simple salts. google.comgoogleapis.comrsc.org The technique allows for precise control over the final product's structure by tuning reaction parameters. google.com
Solid-State Preparation of Hexachlororuthenate(III) Complexes
Solid-state synthesis involves the direct reaction of solid precursors at elevated temperatures. This method is a classical route for preparing certain hexachlororuthenate complexes.
One established solid-state method is the direct chlorination of ruthenium metal powder. This process requires heating the powdered metal in a stream of chlorine gas, often within a quartz tube reactor at temperatures ranging from 300 to 500°C. The introduction of carbon monoxide can sometimes be used to facilitate the reaction and aid in the transport and crystallization of the product upon cooling. This high-temperature method ensures the direct conversion of the metal to the chloride complex.
Purification and Isolation Techniques for High-Purity Hexachlororuthenate(III)
Obtaining high-purity hexachlororuthenate(III) is crucial for its application in areas like catalysis and materials science. Purification typically involves techniques such as recrystallization and solvent extraction to remove impurities.
Recrystallization Strategies for Hexachlororuthenate(III)
Recrystallization is a fundamental technique for purifying crystalline solids. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solution.
For some organophosphonium salts of hexachlororuthenate, recrystallization from solvents like dimethylsulfoxide has been reported to yield pure crystals. acs.org For simpler salts like potassium hexachlororuthenate(IV), a related species, purification involves dissolving the crude product in a hot, acidic chloride solution, followed by hot filtration and slow cooling to induce crystallization. While a specific protocol for K₃[RuCl₆] was not found, a similar principle would apply. An attempt to prepare potassium hexachlororuthenate(III) from potassium aquapentachlororuthenate(III) in 12M HCl resulted in co-precipitation with excess KCl, and subsequent recrystallization was reported as unsuccessful, highlighting the challenges in isolating the pure compound. core.ac.uk
Solvent Extraction Methodologies for Ruthenium Chlorido Complexes
Solvent extraction is a powerful separation technique that relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is extensively used in hydrometallurgy to separate and purify metals. jst.go.jptaylorfrancis.compurepathtech.com
The extraction of ruthenium chloro complexes from hydrochloric acid solutions is a subject of significant research, although it presents challenges. jst.go.jpdntb.gov.ua Ruthenium(III) chloro complexes are known to be poorly extracted into many organic solvents. jst.go.jp However, various extractants, including high-molecular-weight amines like tri-n-octylamine (TOA), have been investigated. jst.go.jpdntb.gov.ua The extraction efficiency is highly dependent on the composition of the aqueous phase, particularly the HCl concentration, as this dictates the specific ruthenium chloro species present in the solution. dntb.gov.ua
Studies have shown that the predominant ruthenium species changes from aquated forms like [RuCl₄(H₂O)₂]⁻ to the fully chlorinated [RuCl₆]³⁻ as the HCl concentration increases from 0.5 M to 10 M. dntb.gov.ua An amide-containing amine compound, EHBAA, has shown effectiveness in extracting ruthenium from 5 M HCl, where the pentachloro species, [RuCl₅(H₂O)]²⁻, is believed to be the extracted form. dntb.gov.uajaea.go.jp Stripping the ruthenium from the loaded organic phase can be accomplished using acidic solutions, with nitric acid showing higher efficiency than hydrochloric acid in some systems. acs.org
Chromatographic Separation of Ruthenium(III) Chloro Species
Chromatography is a critical technique for the separation and purification of ruthenium(III) chloro complexes from solutions containing a mixture of species. Anion exchange chromatography is particularly effective as it exploits the charge differences between various anionic chloro complexes. core.ac.uk This method can separate species like [RuCl₆]³⁻ from other related aqua-chloro complexes.
Cation exchange chromatography is another powerful tool, often employed to separate ruthenium complexes from base metals. journals.co.za By controlling the solution's acidity and chloride concentration, the charge of the ruthenium species can be manipulated. In dilute hydrochloric acid, cationic or neutral aqua-chloro species can form, which behave differently on a cation exchange resin like Dowex 50W-X8 compared to the highly charged anionic hexachloro complex. journals.co.za To prevent the loss of ruthenium due to hydrolysis and the formation of cationic species that bind to the resin, separations are often carried out in high chloride concentrations or after specific treatments to ensure the ruthenium remains as an anionic chloro complex. journals.co.za
Gel chromatography has also been utilized for the separation of platinum group metals, including ruthenium chloro complexes. google.com For instance, a mixture of rhodium(III) chloro complexes and ruthenium nitrosyl chloro species can be separated on a Toyopearl HW-40 column using 6 M HCl as the eluent. google.com Reversed-phase extraction chromatography, using a stationary phase like N-n-octylaniline coated on silica (B1680970) gel, has been developed to quantitatively extract and separate ruthenium(III) from 0.05M hydrochloric acid solutions. researchgate.netresearchgate.net
Table 1: Chromatographic Methods for Ruthenium(III) Chloro Species
| Chromatographic Technique | Stationary Phase/Resin | Principle of Separation | Application Example |
| Anion Exchange | Anion exchange resin | Separates based on the differing negative charges of various anionic chloro complexes. core.ac.uk | Isolation of [RuCl₆]³⁻ from other aqua-chloro species. |
| Cation Exchange | Dowex 50W-X8 | Separates cationic or neutral species from anionic complexes. journals.co.za | Separation of ruthenium from base metals like copper, nickel, and iron. journals.co.za |
| Gel Chromatography | Toyopearl HW-40 | Size exclusion and differential interaction with the gel matrix. | Separation of Ru-nitrosyl species from Rh(III) chloro complexes. google.com |
| Reversed-Phase Extraction | N-n-octylaniline on silica gel | Partitioning between a mobile aqueous phase and a stationary organic phase. researchgate.net | Quantitative extraction of Ru(III) from dilute HCl. researchgate.net |
Formation of Related Aqua-Chloro Ruthenium(III) Complexes in Equilibrium
In aqueous hydrochloric acid solutions, the hexachlororuthenate(III) ion exists in equilibrium with a series of aqua-chloro ruthenium(III) complexes. The composition of the solution is highly dependent on the chloride ion concentration. As the concentration of HCl decreases, chloride ligands are stepwise replaced by water molecules in aquation reactions. core.ac.ukresearchgate.net This leads to the formation of complexes with the general formula [RuCl₆₋ₙ(H₂O)ₙ]ⁿ⁻³. core.ac.uk
The most studied of these equilibria is the first aquation step: [RuCl₆]³⁻ + H₂O ⇌ [RuCl₅(H₂O)]²⁻ + Cl⁻
Kinetic and thermodynamic studies have quantified this equilibrium. The reaction has been followed using stopped-flow injection and UV/Visible spectroscopy. core.ac.uk The forward reaction is the aquation of [RuCl₆]³⁻, while the reverse is the anation of [RuCl₅(H₂O)]²⁻. The pseudo-first-order aquation rate constant (k₆₅) decreases as the hydrochloric acid concentration increases. core.ac.uk Conversely, the second-order anation rate constant (k₅₆) describes the incorporation of a chloride ion. core.ac.uk
At high concentrations of hydrochloric acid (e.g., 12M HCl), the equilibrium strongly favors the hexachlororuthenate(III) species, which can constitute between 72.3% and 79.9% of the total ruthenium present. core.ac.uk As the HCl concentration is lowered, the distribution shifts towards aqua-substituted species like [RuCl₅(H₂O)]²⁻. researchgate.netjaea.go.jp The equilibration times for these species can be very long, particularly in low molarity HCl solutions. researchgate.net
Table 2: Kinetic and Thermodynamic Data for the Equilibrium [RuCl₆]³⁻ ⇌ [RuCl₅(H₂O)]²⁻ at 25°C core.ac.uk
| Parameter | Description | Value |
| k₆₅ | Pseudo first-order aquation rate constant | 52.1 (±3.7) x 10⁻³ s⁻¹ |
| Ea (aquation) | Activation Energy for aquation | 90.1 (±1.2) kJ·mol⁻¹ |
| ΔH‡ (aquation) | Enthalpy of Activation for aquation | 87.7 (±1.2) kJ·mol⁻¹ |
| ΔS‡ (aquation) | Entropy of Activation for aquation | 24.7 (±4.3) J·K⁻¹·mol⁻¹ |
| k₅₆ | Second-order anation rate constant | 1.62 (±0.11) x 10⁻³ M⁻¹s⁻¹ |
| Ea (anation) | Activation Energy for anation | 88.0 (±1.4) kJ·mol⁻¹ |
| ΔH‡ (anation) | Enthalpy of Activation for anation | 85.6 (±1.4) kJ·mol⁻¹ |
| ΔS‡ (anation) | Entropy of Activation for anation | -11.2 (±4.7) J·K⁻¹·mol⁻¹ |
| K₆ | Equilibrium constant (k₆₅/k₅₆) | 0.0311 M⁻¹ |
Crystallographic and Structural Elucidation of Hexachlororuthenate Iii Anions and Salts
Single Crystal X-ray Diffraction Analysis of Hexachlororuthenate(III) Structures
The analysis of diethylenetriamine (B155796) hexachlororuthenate(III) crystals, for instance, confirmed the presence of the [RuCl₆]³⁻ anion. core.ac.uk Despite challenges with crystal quality that led to relatively high R-indices, the study provided valuable information. core.ac.uk The average Ru-Cl bond length was determined to be 2.371 (± 0.028) Å. core.ac.uk This compares well with the average Ru-Cl bond length of 2.375 (± 0.008) Å found in hexaaquaaluminium hexachlororuthenate(III) tetrahydrate. core.ac.uk
The following table summarizes crystallographic data obtained from single-crystal X-ray diffraction studies of a representative hexachlororuthenate(III) compound:
| Parameter | Diethylenetriamine Hexachlororuthenate(III) |
| Formula | C₄H₁₃N₃·H₃RuCl₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.492(5) |
| b (Å) | 11.415(5) |
| c (Å) | 7.069(5) |
| β (°) | 92.69(2) |
| Z | 2 |
| Calculated Density (mg·m⁻³) | 2.065 |
| Average Ru-Cl Bond Length (Å) | 2.371 (± 0.028) |
| Data sourced from a study on diethylenetriamine hexachlororuthenate(III). core.ac.uk |
The [RuCl₆]³⁻ anion consistently exhibits an octahedral coordination geometry, a common motif for hexahalometallate complexes. wikipedia.org In this arrangement, the central ruthenium(III) ion is coordinated to six chloride ligands. wikipedia.org While the ideal octahedral geometry dictates bond angles of 90° between adjacent ligands and 180° for trans ligands, slight distortions are often observed in crystalline structures. core.ac.ukresearchgate.net
In the case of diethylenetriamine hexachlororuthenate(III), the [RuCl₆]³⁻ anion is described as having a pseudo-octahedral geometry. core.ac.uk This is due to slight deviations in the Cl-Ru-Cl bond angles from the ideal 90°, indicating a minor distortion of the octahedron. core.ac.uk Similarly, in a series of complexes with the [RuCl₆]²⁻ anion, slight distortions from perfect octahedral symmetry were noted, with cis-ClRuCl angles ranging from 89.133(18)° to 90.867(18)° and trans-ClRuCl angles between 179.53(13)° and 180°. researchgate.net These distortions are a common feature resulting from crystal packing forces and the influence of counter-ions.
In hydrated hexachlororuthenate(III) salts, hydrogen bonding plays a crucial role in stabilizing the crystal structure. mdpi.combiorxiv.org Water molecules and, in some cases, protonated organic counter-ions can form extensive networks of hydrogen bonds with the chloride ligands of the [RuCl₆]³⁻ anion and with each other. mdpi.commdpi.com
In the structure of a dinuclear ruthenium(III) complex with guanine (B1146940), hydrogen bonding interactions between neighboring guanine molecules lead to the formation of chains. mdpi.com These chains are further linked by additional hydrogen bonds involving chloride anions and amino groups of adjacent guanine molecules, creating a two-dimensional network. mdpi.com The cohesiveness of this structure is further reinforced by intermolecular Cl···π interactions. mdpi.com The presence of water molecules can also lead to the formation of clathrate-like structures, where organized networks of hydrogen-bonded water molecules surround the complex ions. scielo.org.mx
Structural Dynamics and Phase Transitions in Hexachlororuthenate(III) Materials
The study of structural dynamics and phase transitions in hexachlororuthenate(III) materials reveals how their structures change with temperature. aps.orgnih.gov These transitions can involve changes in crystal symmetry, ordering of constituent ions, and lattice dynamics. aps.orgescholarship.org
For instance, in the related compound ammonium (B1175870) hexachlororuthenate(IV), (NH₄)₂RuCl₆, an anomalous increase in heat capacity is observed between 70 K and 105 K, peaking at 93.5 K, although this is not classified as a structural phase transition. researchgate.net In other complex halides, such as organic-inorganic hybrid perovskites, multiple phase transitions are observed with changing temperature, leading to different crystal structures (e.g., from orthorhombic to hexagonal). nih.gov These transitions are often associated with changes in the orientation and dynamics of the molecular components, such as the rotation of the halide octahedra. researchgate.net The study of these dynamic processes provides insight into the thermal stability and physical properties of these materials. escholarship.org
Dimeric and Polymeric Ruthenium(III) Chloro Architectures
Beyond the simple monomeric [RuCl₆]³⁻ anion, ruthenium(III) can form more complex chloro-bridged dimeric and polymeric structures. wikipedia.orgmdpi.com These architectures are often formed in the presence of specific ligands or under certain reaction conditions. tue.nl
Electronic Structure, Bonding, and Quantum Chemical Investigations of Hexachlororuthenate Iii
Application of Molecular Orbital Theory to Hexachlororuthenate(III)
Molecular Orbital (MO) theory provides a sophisticated model for describing the electronic structure and bonding in transition metal complexes like hexachlororuthenate(III), [RuCl₆]³⁻. This theory posits that atomic orbitals of the central metal ion and the ligands combine to form a new set of molecular orbitals that extend over the entire molecule. uobabylon.edu.iquci.edu
In the octahedral [RuCl₆]³⁻ complex, the valence atomic orbitals of the ruthenium(III) ion (4d, 5s, and 5p) and the 3p orbitals of the six chloride ligands interact. The symmetry of these interactions is crucial. The metal's s and p orbitals, along with the d₂₂ and dₓ₂₋ᵧ₂ orbitals (e₉ set), have the correct symmetry to overlap with linear combinations of the ligand σ-orbitals, forming σ bonding and σ* antibonding molecular orbitals. The metal's dₓᵧ, dₓ₂, and dᵧ₂ orbitals (t₂₉ set) have π-symmetry and can interact with ligand p-orbitals that are perpendicular to the metal-ligand axis, forming π bonding and π* antibonding molecular orbitals.
The resulting molecular orbital energy diagram shows that the ligand electrons fill the lower energy bonding molecular orbitals. The metal's d-electrons then occupy the non-bonding and antibonding molecular orbitals. wikipedia.org Specifically, in hexachlororuthenate(III), the d-electrons of Ru(III) will populate the t₂₉ and e₉* molecular orbitals. The energy difference between these two sets of orbitals is denoted as Δₒ (the octahedral ligand field splitting energy). wikipedia.orguri.edu
Ligand Field Theory and d-Electron Configuration in Ruthenium(III)
Ligand Field Theory (LFT) is an application of MO theory that focuses on the effects of ligands on the d-orbitals of the central metal ion. wikipedia.orglibretexts.org In an octahedral complex, the degeneracy of the five d-orbitals is lifted, splitting them into two energy levels: a lower-energy, triply degenerate t₂₉ set (dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy, doubly degenerate e₉ set (d₂₂, dₓ₂₋ᵧ₂). uri.edu The magnitude of this energy splitting, Δₒ, is determined by the nature of the ligands. wikipedia.org
Ruthenium(III) is a d⁵ ion. The arrangement of these five electrons in the t₂₉ and e₉ orbitals depends on the relative magnitudes of the ligand field splitting energy (Δₒ) and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital. uri.edu
Low-Spin Configuration: If Δₒ > P, it is energetically more favorable for the electrons to pair up in the lower-energy t₂₉ orbitals before occupying the higher-energy e₉ orbitals. This results in a t₂₉⁵ configuration with one unpaired electron.
High-Spin Configuration: If Δₒ < P, electrons will occupy the higher-energy e₉ orbitals before pairing up in the t₂₉ orbitals to maximize the total spin. This would lead to a t₂₉³e₉² configuration with five unpaired electrons. libretexts.org
For hexachlororuthenate(III), the chloride ligands are considered weak-field ligands, which typically lead to a small Δₒ and a high-spin configuration. However, for second and third-row transition metals like ruthenium, the ligand field splitting is generally larger than for first-row metals, and spin-pairing energies are lower. This often favors low-spin complexes.
Spin State Analysis and Magnetic Properties of Hexachlororuthenate(III)
The spin state of a transition metal complex directly influences its magnetic properties. numberanalytics.com A complex with unpaired electrons is paramagnetic and will be attracted to a magnetic field, while a complex with all paired electrons is diamagnetic and is weakly repelled by a magnetic field. uci.edu
For hexachlororuthenate(III), the two possible spin states lead to distinct magnetic behaviors:
Low-Spin (t₂₉⁵): With one unpaired electron, the complex is expected to be paramagnetic.
High-Spin (t₂₉³e₉²): With five unpaired electrons, the complex would exhibit much stronger paramagnetism.
Experimental studies on related hexahalo complexes of ruthenium and other transition metals often involve magnetic susceptibility measurements to determine the number of unpaired electrons and thus the spin state. mdpi.com For instance, the magnetic properties of similar compounds can be highly dependent on external factors like temperature and pressure, sometimes leading to spin-crossover phenomena where the spin state changes. numberanalytics.com
Density Functional Theory (DFT) Calculations for Hexachlororuthenate(III)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. usd.edu It has been successfully applied to study transition metal complexes, providing insights that complement experimental findings. researchgate.net
Electronic Energy Levels and Band Gap Predictions
DFT calculations also provide information about the electronic energy levels, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is the electronic band gap, which is a crucial parameter for understanding the electronic and optical properties of a material. researchgate.netarxiv.org DFT methods, including hybrid functionals, are often used to predict the band gaps of materials, although the accuracy can vary depending on the functional used. stackexchange.comhzdr.de For hexachlororuthenate(III), DFT can be used to calculate the energies of the t₂₉ and e₉ orbitals and predict the band gap. researchgate.net
Relativistic Effects in the Electronic Structure of Ruthenium(III) Hexachlorides
For heavier elements like ruthenium, relativistic effects become significant and can influence their chemical and physical properties. wikipedia.orgresearchgate.net These effects arise because the inner-shell electrons in heavy atoms move at speeds approaching the speed of light, leading to a relativistic increase in their mass. wikipedia.org
This has two main consequences:
Direct Relativistic Effect: The contraction of s and p orbitals due to the relativistic mass increase. researchgate.net
Indirect Relativistic Effect: The expansion of d and f orbitals, which are more effectively screened from the nucleus by the contracted s and p orbitals.
In the case of ruthenium(III) in hexachlororuthenate(III), these relativistic effects can alter the energies of the d-orbitals, thereby influencing the ligand field splitting (Δₒ) and the stability of the complex. nih.gov Relativistic DFT calculations, which incorporate these effects, are often necessary to obtain accurate descriptions of the electronic structure and properties of complexes containing heavy metals. nih.govarxiv.org
Advanced Spectroscopic and Analytical Characterization of Hexachlororuthenate Iii Species
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Speciation
UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of transition metal complexes. In the case of hexachlororuthenate(III), this technique provides valuable information about ligand-to-metal charge transfer (LMCT) bands and d-d transitions. The UV-Vis spectra of ruthenium(III) chloro complexes are highly dependent on the composition of the coordination sphere, making this method effective for studying speciation in solution. mdpi.comjaea.go.jp
In hydrochloric acid solutions, ruthenium(III) exists as a mixture of aquachloro complexes, with the relative concentrations of each species being dependent on the chloride ion concentration. mdpi.comjaea.go.jp As the HCl concentration increases, a systematic shift in the UV-Vis absorption bands is observed, corresponding to the stepwise replacement of water ligands by chloride ions. mdpi.comjaea.go.jp At low HCl concentrations (0.5–2 M), the predominant species is [RuCl₄(H₂O)₂]⁻, which transitions to [RuCl₅(H₂O)]²⁻ at intermediate concentrations (3–5 M). mdpi.comjaea.go.jp Finally, in highly concentrated HCl (7–10 M), the fully chlorinated hexachlororuthenate(III) ion, [RuCl₆]³⁻, becomes the dominant species. mdpi.comjaea.go.jp The complex [RuCl₆]³⁻ exhibits an intense electronic absorption band at approximately 348 nm. chegg.com
The distinct spectral signatures of these different ruthenium(III) chloro complexes allow for their quantification in solution. By analyzing the changes in the UV-Vis spectra as a function of chloride concentration, stability constants for the various species can be determined. mdpi.comjaea.go.jp
Infrared (IR) and Raman Spectroscopy for Vibrational Modes of Hexachlororuthenate(III)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed picture of the molecular vibrations within a compound. For an octahedral complex like [RuCl₆]³⁻, group theory predicts specific vibrational modes that are either IR or Raman active. A key distinction between these two techniques is that IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the molecular polarizability. up.ac.zaedinst.com
For the [RuCl₆]³⁻ ion, the Ru-Cl stretching vibrations are of particular interest. The position of these bands in the IR and Raman spectra is influenced by factors such as the mass of the atoms and the strength of the Ru-Cl bond. up.ac.za Resonance Raman spectroscopy has been employed to study the vibrational and electronic properties of related hexahaloruthenate complexes, revealing progressions in the symmetric stretching mode (ν₁) and other fundamental modes. tandfonline.comresearcher.life
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Hexachlororuthenate(III) Derivatives
While hexachlororuthenate(III) itself is paramagnetic due to the presence of an unpaired electron in the ruthenium(III) center, its diamagnetic derivatives can be effectively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. Paramagnetism typically leads to significant line broadening and large chemical shifts in NMR spectra, making analysis challenging. bhu.ac.inresearchgate.net However, by studying analogous diamagnetic complexes, such as those of rhodium(III), valuable structural information can be inferred. nih.gov
Solid-state ⁹⁹Ru NMR spectroscopy has emerged as a powerful tool for characterizing diamagnetic ruthenium compounds. nih.gov This technique is highly sensitive to the local environment around the ruthenium nucleus, providing insights into the chemical shielding tensor and subtle structural changes. nih.gov By comparing the isotropic chemical shifts of ruthenium compounds in solution and the solid state, detailed information about their structure and bonding can be obtained. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Ruthenium(III) centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying paramagnetic species. Given that ruthenium(III) in hexachlororuthenate(III) is a low-spin d⁵ ion, it possesses an unpaired electron and is therefore EPR active. nih.govias.ac.in EPR spectroscopy provides detailed information about the electronic environment of the Ru(III) center, including its oxidation state and coordination geometry. nih.gov
The g-tensor, obtained from the EPR spectrum, is particularly sensitive to distortions from perfect octahedral symmetry. ias.ac.in For instance, studies on various ruthenium(III) species have utilized EPR to probe axial and rhombic distortions in the coordination sphere. ias.ac.in This technique has also been instrumental in studying the interactions of ruthenium(III) anticancer compounds with biological molecules and cellular components, providing insights into their mechanism of action. nih.gov
X-ray Absorption Spectroscopy (XAS): EXAFS and XANES Studies of Ruthenium(III) Chloro Complexes
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. springernature.com XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netnih.gov
XANES provides information on the oxidation state and coordination geometry of the ruthenium atom. researchgate.net Studies have shown that the XANES spectra of ruthenium(III) in hydrochloric acid solutions are similar to that of solid RuCl₃ dihydrate, confirming the trivalent state of ruthenium. mdpi.comjaea.go.jp
EXAFS, on the other hand, gives detailed information about the local coordination environment, including bond distances and coordination numbers. researchgate.net EXAFS studies on ruthenium(III) in HCl solutions have revealed a progressive increase in the number of coordinated chloride ions and a decrease in the number of coordinated water molecules as the HCl concentration increases. mdpi.comjaea.go.jpresearchgate.net These findings are consistent with the speciation data obtained from UV-Vis spectroscopy. mdpi.comjaea.go.jp
Table 1: Structural Parameters from Ru K-edge EXAFS for Ru³⁺ in HCl Solutions
| HCl Concentration (M) | N(Cl) | R(Ru-Cl) (Å) | N(O) | R(Ru-O) (Å) |
| 0.7 | 4.2 | 2.36 | 1.8 | 2.10 |
| 2.0 | 4.5 | 2.36 | 1.5 | 2.10 |
| 5.0 | 5.2 | 2.37 | 0.8 | 2.10 |
| 10.0 | 5.8 | 2.37 | 0.2 | 2.10 |
Data adapted from Suzuki et al., 2018. mdpi.com
Electroanalytical Techniques: Cyclic Voltammetry of Hexachlororuthenate(III) Redox Processes
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of chemical species. mtxlabsglobal.comaithor.com It provides information about the oxidation and reduction potentials of a compound, the number of electrons transferred in the redox process, and the kinetics of the electron transfer reactions. mtxlabsglobal.com
The hexachlororuthenate(III)/hexachlororuthenate(IV) ([RuCl₆]³⁻/[RuCl₆]²⁻) redox couple is a classic example of a reversible one-electron transfer process. Cyclic voltammetry can be used to determine the formal potential of this couple. aithor.com The shape of the cyclic voltammogram can also provide insights into the stability of the different oxidation states and any coupled chemical reactions. otago.ac.nz The technique involves sweeping the potential of a working electrode and measuring the resulting current as the analyte is oxidized and then reduced. mtxlabsglobal.com
Redox Chemistry and Electrochemistry of Hexachlororuthenate Iii
Electrochemical Properties and Redox Potentials of Hexachlororuthenate(III)
The electrochemical behavior of hexachlororuthenate(III) is primarily characterized by the Ru(III)/Ru(II) redox couple. The reduction of the Ru(III) center is a key process that often initiates its catalytic activity. In electrocatalytic systems, user-friendly RuCl₃·nH₂O, a common precursor to [RuCl₆]³⁻ in chloride-rich media, can be used directly. The in situ formation of the active catalyst occurs through cathodic electron transfer. nih.gov
The stability of the oxidized and reduced forms of the complex during the timescale of the electrochemical measurement is a critical factor in determining the reversibility of the redox process. umb.edu For many ruthenium complexes, the redox process is well-behaved and electrochemically reversible, allowing for the direct measurement of the formal potential. umb.eduiorodeo.com However, for [RuCl₆]³⁻, subsequent chemical reactions, such as aquation, can complicate the electrochemical response.
Electron Transfer Kinetics and Mechanisms Involving [RuCl₆]³⁻
Electron transfer involving the [RuCl₆]³⁻ complex is generally understood to proceed via an outer-sphere mechanism. wikipedia.orgprimescholars.comlibretexts.org In this mechanism, the electron is transferred directly between the electrode and the complex without the formation of a chemical bond or a bridging ligand. wikipedia.orgyoutube.com The coordination sphere of the metal ion remains intact throughout the event, and the electron must travel through space from the donor to the acceptor. wikipedia.orglibretexts.org This process is common for redox reactions of transition metal complexes where the ligands are not easily displaced. libretexts.org The rate of outer-sphere electron transfer is described by Marcus Theory, which relates the rate to the thermodynamic driving force (the difference in redox potentials) and the reorganization energy required for the oxidant and reductant to change their geometries and solvation spheres. wikipedia.org
| Parameter | Value | Unit |
|---|---|---|
| Pseudo-first order aquation rate constant (k₆₅) | 52.1 (±3.7) x 10⁻³ | s⁻¹ |
| Activation Energy (Ea) for aquation | 90.1 (±1.2) | kJ·mol⁻¹ |
| Enthalpy of Activation (ΔH‡) for aquation | 87.7 (±1.2) | kJ·mol⁻¹ |
| Entropy of Activation (ΔS‡) for aquation | 24.7 (±4.3) | J·K⁻¹·mol⁻¹ |
| Second order anation rate constant (k₅₆) | 1.62 (±0.11) x 10⁻³ | M⁻¹s⁻¹ |
| Activation Energy (Ea) for anation | 88.0 (±1.4) | kJ·mol⁻¹ |
| Enthalpy of Activation (ΔH‡) for anation | 85.6 (±1.4) | kJ·mol⁻¹ |
| Entropy of Activation (ΔS‡) for anation | -11.2 (±4.7) | J·K⁻¹·mol⁻¹ |
Data sourced from kinetic studies on the interconversion of hexachlororuthenate(III) and aquapentachlororuthenate(III). core.ac.uk
The rate of electron transfer for related outer-sphere redox couples, such as [Ru(NH₃)₆]³⁺/²⁺, is known to be highly dependent on the electrode material. monash.edu For example, heterogeneous electron transfer rate constants (k₀) for this couple are significantly smaller at boron-doped diamond electrodes compared to metal or glassy carbon electrodes. monash.edu
Influence of Solvent and Supporting Electrolytes on Hexachlororuthenate(III) Electrochemistry
The solvent and supporting electrolyte composition play a critical role in the electrochemistry of [RuCl₆]³⁻ by influencing ion mobility, solution conductivity, and the stability of the complex itself. core.ac.uk The choice of electrolyte can directly impact reaction kinetics. For the aquation of [RuCl₆]³⁻, the rate constant was found to be dependent on the concentration of hydrochloric acid, decreasing as the acid concentration increases. core.ac.uk In other Ru(III)-catalyzed systems, increasing the ionic strength of the medium has been shown to increase the rate of reaction. primescholars.com Furthermore, a high concentration of chloride ions can shift the equilibrium, converting more active aqua-chloro species back into the less active [RuCl₆]³⁻ form. primescholars.com
The nature of the electrolyte ions is also important. Studies on the reduction of hexaammineruthenium(III) have shown that the rate constants depend strongly on the identity of the anion present (e.g., Cl⁻, ClO₄⁻, CF₃SO₃⁻) but not on the cation (e.g., Na⁺, K⁺, H⁺). nih.gov This suggests direct involvement of the anion in mediating the electron transfer process. nih.gov
The solvent system has a profound effect on the electrochemical behavior. Acetonitrile (B52724), a common aprotic solvent, can significantly alter the solvation of ions and the structure of the electrode-electrolyte interface. researchgate.netmdpi.com It generally enhances ionic conductivity by lowering the viscosity of the electrolyte mixture. mdpi.com The use of non-aqueous solvents like acetonitrile can lead to significant changes in the structure and swelling of polymer films on electrodes, which in turn alters mass transport rates compared to aqueous systems. mdpi.com
Electrocatalytic Behavior and Charge Transfer in Hexachlororuthenate(III) Systems
Hexachlororuthenate(III) and its precursors are effective in electrocatalysis, where the electrochemical generation of a reactive species initiates a catalytic cycle. A key example is the use of RuCl₃·nH₂O for C–H functionalization reactions. nih.gov In this process, the cathodic reduction of the Ru(III) precatalyst generates the catalytically active Ru(II) species, enabling C–H activation under mild conditions. nih.gov This demonstrates the role of the electrode as a sustainable reductant, replacing chemical redox agents. nih.gov The efficiency of electrocatalytic reactions, such as nitrate (B79036) reduction, is highly sensitive to the electrolyte composition and the nature of the catalyst surface. chemrxiv.orgrsc.org
The fundamental event in these systems is charge transfer at the electrode-electrolyte interface. The rate of this charge transfer is described by the Butler-Volmer equation, which incorporates the charge transfer coefficient (α). wikipedia.org This coefficient represents the fraction of the interfacial potential that contributes to lowering the free energy barrier for the electrochemical reaction. wikipedia.org It quantifies how the reaction rate responds to changes in the electrode potential. For a cathodic reaction like the reduction of [RuCl₆]³⁻, the cathodic transfer coefficient (αc) is a critical parameter for understanding the reaction kinetics. wikipedia.org
Reactivity and Reaction Mechanisms of Hexachlororuthenate Iii Complexes
Ligand Substitution Reactions of Hexachlororuthenate(III)
Ligand substitution reactions are fundamental to the chemistry of hexachlororuthenate(III) in solution. These processes involve the replacement of one or more chloride ligands by solvent molecules (aquation) or other ions (anation), leading to a variety of aqua-chloro ruthenium(III) species.
The aquation of the hexachlororuthenate(III) ion to form aquapentachlororuthenate(III), [RuCl₅(H₂O)]²⁻, is a rapid, first-order process. core.ac.uk The kinetics of this reaction have been studied using stopped-flow injection and UV/Visible spectroscopy. core.ac.uk The pseudo-first-order rate constant for the aquation of [RuCl₆]³⁻ was determined to be 52.1 (±3.7) x 10⁻³ s⁻¹ at 25°C. core.ac.uk
The activation parameters for this aquation reaction have been calculated, providing insight into the reaction mechanism. The activation energy (Ea) is 90.1 (±1.2) kJ·mol⁻¹, with an enthalpy of activation (ΔH‡) of 87.7 (±1.2) kJ·mol⁻¹ and an entropy of activation (ΔS‡) of 24.7 (±4.3) J·K⁻¹·mol⁻¹. core.ac.uk The positive entropy of activation suggests a dissociative mechanism, where the rate-determining step involves the cleavage of the Ru-Cl bond.
Interactive Data Table: Kinetic Parameters for the Aquation of [RuCl₆]³⁻ at 25°C
| Parameter | Value | Unit |
| Pseudo-first-order rate constant (k₆₅) | 52.1 (±3.7) x 10⁻³ | s⁻¹ |
| Activation Energy (Ea) | 90.1 (±1.2) | kJ·mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 87.7 (±1.2) | kJ·mol⁻¹ |
| Entropy of Activation (ΔS‡) | 24.7 (±4.3) | J·K⁻¹·mol⁻¹ |
The anation of the aquapentachlororuthenate(III) ion, the reverse of the aquation reaction, is a second-order process. core.ac.uk This reaction can be approximated as a first-order reaction when the chloride ion concentration is very high. core.ac.uk The second-order rate constant for the anation of [RuCl₅(H₂O)]²⁻ by chloride ions was calculated to be 1.62 (±0.11) x 10⁻³ M⁻¹s⁻¹ at 25°C. core.ac.uk
The activation parameters for the anation reaction have also been determined. The activation energy (Ea) is 88.0 (±1.4) kJ·mol⁻¹, the enthalpy of activation (ΔH‡) is 85.6 (±1.4) kJ·mol⁻¹, and the entropy of activation (ΔS‡) is -11.2 (±4.7) J·K⁻¹·mol⁻¹. core.ac.uk The negative entropy of activation is consistent with an associative mechanism, where the incoming chloride ligand and the aqua-chloro complex form an intermediate in the rate-determining step.
Interactive Data Table: Kinetic Parameters for the Anation of [RuCl₅(H₂O)]²⁻ at 25°C
| Parameter | Value | Unit |
| Second-order rate constant (k₅₆) | 1.62 (±0.11) x 10⁻³ | M⁻¹s⁻¹ |
| Activation Energy (Ea) | 88.0 (±1.4) | kJ·mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 85.6 (±1.4) | kJ·mol⁻¹ |
| Entropy of Activation (ΔS‡) | -11.2 (±4.7) | J·K⁻¹·mol⁻¹ |
The equilibrium between [RuCl₆]³⁻ and its aquated forms is significantly influenced by both pH and chloride concentration. The aquation rate constant of [RuCl₆]³⁻ decreases with increasing hydrochloric acid concentration. core.ac.uk This indicates that high chloride concentrations shift the equilibrium towards the hexachlororuthenate(III) species. In 12M HCl, the predominant species are [RuCl₆]³⁻, accounting for between 72.3% and 79.9% of the ruthenium(III) complexes present. core.ac.uk
The long time required for the equilibration of aquation and chloridation of ruthenium ions highlights the complexity of these systems. mdpi.com The predominant ruthenium(III) species in hydrochloric acid solutions change from [RuCl₄(H₂O)₂]⁻ in 0.5–2 M HCl, to [RuCl₅(H₂O)]²⁻ in 3–5 M HCl, and finally to [RuCl₆]³⁻ in 7–10 M HCl. mdpi.com The pH of maximum stability for related paclitaxel (B517696) compounds, which also undergo hydrolysis, appears to be around pH 4. nih.gov
Interconversion Pathways Between Hexachlororuthenate(III) and Aquapentachlororuthenate(III)
The primary interconversion pathway between hexachlororuthenate(III) and aquapentachlororuthenate(III) is the reversible ligand substitution reaction involving water and chloride ions. core.ac.uksemanticscholar.orggoogle.comcore.ac.uk
[RuCl₆]³⁻ + H₂O ⇌ [RuCl₅(H₂O)]²⁻ + Cl⁻
The forward reaction is the aquation of [RuCl₆]³⁻, and the reverse reaction is the anation of [RuCl₅(H₂O)]²⁻. The equilibrium constant (K₆) for this reaction, calculated from the ratio of the aquation and anation rate constants, is 0.0311 M⁻¹ at 25°C. core.ac.uk The position of this equilibrium is highly dependent on the chloride ion concentration in the solution. core.ac.uk
Reactions of Hexachlororuthenate(III) with Hydrazine (B178648) and Other Reducing Agents
Hexachlororuthenate(III) and its related aqua-chloro complexes can react with reducing agents like hydrazine. The products of these reactions are varied and depend on the specific reaction conditions. For instance, the reaction of potassium pentachloroaquoruthenite(III) with hydrazine monohydrochloride in a boiling aqueous solution leads to the precipitation of a yellow-orange solid. cdnsciencepub.com In alkaline solutions, the reaction of ruthenium(III) ammine complexes with hydrazine can form nitrogenpentaammineruthenium(II). researchgate.net In neutral solutions, hydrazine monohydrochloride has been shown to oxidize hexaammineruthenium(II) to hexaammineruthenium(III). researchgate.net
Other common reducing agents in organic chemistry include metal hydrides like lithium aluminum hydride and sodium borohydride (B1222165), as well as boranes. tcichemicals.com Sodium borohydride is a milder reducing agent that typically reduces aldehydes and ketones but is not reactive towards nitro compounds under normal conditions. jsynthchem.com The reactivity of these reducing agents can be modified, for example, the Luche reduction uses sodium borohydride in combination with cerium(III) chloride for the selective 1,2-reduction of enones. organic-chemistry.org
Decomposition and Stability Under Various Chemical Conditions
The stability of hexachlororuthenate(III) in aqueous solutions is a critical factor in its chemistry. The complex is known to undergo slow hydrolysis, and the equilibration of its various aqua-chloro species can take a considerable amount of time, from days to months, depending on the conditions. mdpi.com For instance, the equilibration time for Ru(III) in 0.05 and 0.1 M HCl solutions are reported to be 64 and 74 days, respectively. mdpi.com
The stability is also pH-dependent. While detailed studies on the pH-dependent degradation of [RuCl₆]³⁻ are not extensively reported in the provided context, related studies on other complex molecules show that the pH of maximum stability is often in the acidic to neutral range. nih.gov For example, for paclitaxel and related compounds, the pH of maximum stability is around pH 4. nih.gov The decomposition of related ruthenium(III) complexes can be influenced by the presence of other ions and the solvent system.
Mechanistic Investigations of Complex Formation with Other Ligands
The equilibrium between hexachlororuthenate(III) and aquapentachlororuthenate(III) is fundamental to understanding its subsequent reactions with other ligands. The forward reaction, or aquation, is the substitution of a chloride ligand by a water molecule, while the reverse reaction is termed anation.
Reaction: [RuCl₆]³⁻ + H₂O ⇌ [RuCl₅(H₂O)]²⁻ + Cl⁻
Kinetic studies have provided valuable data on the rates and activation parameters for this equilibrium, which are summarized in the table below. The pseudo-first-order rate constant for aquation (k₆₅) and the second-order rate constant for anation (k₅₆) have been determined, along with their corresponding activation energies (Ea), and enthalpies (ΔH‡) and entropies (ΔS‡) of activation. core.ac.uk
| Reaction | Rate Constant | Value | Activation Energy (Ea) (kJ·mol⁻¹) | Enthalpy of Activation (ΔH‡) (kJ·mol⁻¹) | Entropy of Activation (ΔS‡) (J·K⁻¹·mol⁻¹) |
|---|---|---|---|---|---|
| Aquation ([RuCl₆]³⁻ → [RuCl₅(H₂O)]²⁻) | k₆₅ (pseudo-first-order) | 52.1 (±3.7) x 10⁻³ s⁻¹ | 90.1 (±1.2) | 87.7 (±1.2) | 24.7 (±4.3) |
| Anation ([RuCl₅(H₂O)]²⁻ → [RuCl₆]³⁻) | k₅₆ (second-order) | 1.62 (±0.11) x 10⁻³ M⁻¹s⁻¹ | 88.0 (±1.4) | 85.6 (±1.4) | -11.2 (±4.7) |
The speciation of ruthenium(III) chloro complexes in solution is highly dependent on the concentration of hydrochloric acid. At high concentrations (7-10 M HCl), the predominant species is [RuCl₆]³⁻. However, at lower HCl concentrations, aquated species such as [RuCl₅(H₂O)]²⁻ and tetrachlorodiaquaruthenate(III), [RuCl₄(H₂O)₂]⁻, become more prevalent. This speciation is critical as the aquated complexes are generally more labile and serve as the primary precursors for substitution by other ligands.
The formation of complexes with nitrogen-donor ligands, such as amines, is of significant interest. While detailed kinetic studies on the direct substitution of [RuCl₆]³⁻ by a wide array of N-donor ligands are not extensively documented, the available evidence suggests that the reaction proceeds through the initial formation of the aquapentachlororuthenate(III) intermediate. The subsequent substitution of the coordinated water molecule by the incoming nitrogen-donor ligand is typically faster than the initial aquation step.
For instance, the preparation of diethylenetriamine (B155796) hexachlororuthenate(III) indicates the successful substitution of chloride ligands by a chelating amine. core.ac.uk Studies on ruthenium(III) complexes with other nitrogen-containing ligands like imidazole (B134444) and indazole have shown that the rate of hydrolysis and subsequent ligand exchange is influenced by the basicity of the incoming ligand and the pH of the solution.
The general mechanism for the formation of a complex with a generic ligand (L) can be depicted as a two-step process:
Aquation (rate-determining): [RuCl₆]³⁻ + H₂O → [RuCl₅(H₂O)]²⁻ + Cl⁻
Ligand Substitution (fast): [RuCl₅(H₂O)]²⁻ + L → [RuCl₅L]ⁿ⁻ + H₂O
The positive entropy of activation for the aquation step suggests a dissociative interchange (Id) mechanism, where the Ru-Cl bond is significantly stretched in the transition state. This creates an opportunity for the incoming water molecule to coordinate. Conversely, the negative entropy of activation for the anation reaction is consistent with an associative interchange (Ia) mechanism, where the incoming chloride ion associates with the complex before the departure of the water molecule.
Applications of Hexachlororuthenate Iii in Advanced Chemical Systems
Catalysis Research
Hexachlororuthenate(III), often derived from ruthenium(III) chloride (RuCl₃) in hydrochloric acid solutions, is a preferred starting material for many catalytic applications due to its well-defined oxidation state and coordination sphere. The lability of its chloride ligands allows for straightforward substitution reactions, providing access to a vast library of ruthenium complexes with tailored electronic and steric properties. This versatility makes it an indispensable precursor for developing both homogeneous and heterogeneous catalysts.
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity under mild conditions. Hexachlororuthenate(III) is an excellent starting point for synthesizing these molecular catalysts. By reacting it with various ligands such as phosphines, amines, and N-heterocyclic carbenes (NHCs), chemists can systematically modify the catalyst's structure to fine-tune its performance for specific organic transformations.
The rich redox chemistry of ruthenium makes its complexes powerful catalysts for oxidation reactions. Derivatives of hexachlororuthenate(III) can access multiple oxidation states, enabling the catalytic conversion of a wide range of functional groups. These catalysts are pivotal in developing greener chemical processes by utilizing environmentally benign oxidants like hydrogen peroxide or molecular oxygen. researchgate.net For instance, Ru(III) has been shown to effectively catalyze the oxidation of vanillin in the presence of an oxidant, proceeding through an intermediate complex formed between the vanillin substrate and the ruthenium(III) catalyst. sciencepublishinggroup.com Similarly, Ru(III)-based polyoxometalates have been developed as highly efficient heterogeneous catalysts for the oxidation of alcohols at room temperature. rsc.org The field also includes significant research into ruthenium-based molecular catalysts for water oxidation, a critical reaction for hydrogen fuel production. mdpi.com
Table 1: Examples of Oxidation Reactions with Ruthenium(III) Precursors
| Substrate | Catalyst Type | Oxidant | Product | Key Finding |
|---|---|---|---|---|
| Vanillin | Homogeneous Ru(III) | Hexachloroplatinate(IV) | Vanillic Acid | Reaction proceeds via an inner-sphere mechanism involving a Ru(III)-substrate complex. sciencepublishinggroup.com |
| 1-(4-chlorophenyl)ethanol | Heterogeneous Ru(III)-polyoxometalate | tert-Butyl hydroperoxide (TBHP) | 4'-chloroacetophenone | Catalyst shows high efficiency (98% yield), selectivity (>99%), and good recyclability. rsc.org |
| Alcohols | General Ru-based catalysts | Dioxygen, Hydrogen Peroxide | Aldehydes, Ketones | Ruthenium catalysts are effective for selective oxidation using environmentally benign oxidants. researchgate.net |
Hydrogenation and transfer hydrogenation are fundamental reactions in organic synthesis for the reduction of unsaturated bonds. Catalysts derived from hexachlororuthenate(III) are highly effective for these transformations. The in-situ generation of chiral ruthenium-diphosphine catalysts from anhydrous RuCl₃ allows for the highly enantioselective reduction of C=O and C=C bonds. researchgate.net This approach avoids the need for isolating sensitive intermediates, making it practical for screening chiral ligands. researchgate.net Ruthenium complexes also catalyze the hydrogenation of challenging substrates like amides to amines under mild conditions when combined with appropriate ligands and additives. rsc.org In transfer hydrogenation, where a molecule other than H₂ serves as the hydrogen source, ruthenium catalysts demonstrate exceptional activity. For example, abnormal N-heterocyclic carbene (aNHC) ruthenium complexes exhibit turnover frequencies up to 550,000 h⁻¹ in the transfer hydrogenation of acetophenone. rsc.org
Table 2: Hydrogenation Reactions Using Ruthenium(III) Precursors
| Substrate Type | Catalyst System | Hydrogen Source | Key Features |
|---|---|---|---|
| Prochiral Ketones & Alkenes | In situ generated Ru-diphosphine from RuCl₃ | H₂ | High enantioselectivities achieved with a simple, practical catalyst preparation method. researchgate.net |
| Secondary & Tertiary Amides | [Ru(acac)₃] + Triphos + Yb(OTf)₃ | H₂ | Allows for hydrogenation to amines under mild conditions with high yields. rsc.org |
| α-Amino Acids | Heterogeneous bimetallic Ru/Re sponge | H₂ | Enables stereoretentive hydrogenation to chiral amino alcohols in water. researchgate.net |
Olefin metathesis, a reaction that redistributes fragments of alkenes, has been revolutionized by the development of well-defined ruthenium catalysts, an achievement recognized with the 2005 Nobel Prize in Chemistry. wikipedia.org Many of these groundbreaking catalysts, including the widely used Grubbs catalysts, are synthesized from simple ruthenium(III) precursors like RuCl₃·xH₂O, the hydrated form related to hexachlororuthenate(III). nih.gov The synthesis involves the substitution of chloride ions and the introduction of carbene ligands, which are the active species in the catalytic cycle. nih.gov These catalysts are prized for their remarkable functional group tolerance and stability. nih.gov This has enabled their application in complex organic synthesis and polymer science, facilitating reactions such as Ring-Closing Metathesis (RCM) to form cyclic compounds and Cross Metathesis (CM) to couple different alkenes. nih.govsigmaaldrich.com
Table 3: Key Olefin Metathesis Reactions Catalyzed by Ruthenium Complexes
| Reaction Type | Description | Typical Application |
|---|---|---|
| Ring-Closing Metathesis (RCM) | An intramolecular reaction where a single molecule containing two alkene groups (a diene) reacts to form a cyclic alkene and a small volatile olefin (e.g., ethylene). sigmaaldrich.com | Synthesis of macrocycles, strained rings, and complex polycyclic molecules. sigmaaldrich.com |
| Cross Metathesis (CM) | An intermolecular reaction between two different alkenes to produce new alkene products by swapping their substituent groups. sigmaaldrich.com | Synthesis of complex alkenes by combining simpler starting materials. sigmaaldrich.com |
| Ring-Opening Metathesis Polymerization (ROMP) | A chain-growth polymerization reaction where a cyclic olefin is opened to form a linear polymer. nih.gov | Production of polymers with diverse properties and functionalities. |
For large-scale industrial applications, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for recycling. Hexachlororuthenate(III) is a common precursor for preparing supported ruthenium catalysts. The typical method involves impregnating a high-surface-area support material (e.g., carbon, alumina, or silica) with a solution of the ruthenium salt. Subsequent thermal treatment and reduction (often with hydrogen) converts the precursor into highly dispersed metallic ruthenium nanoparticles on the support surface. The properties of the final catalyst, such as particle size and dispersion, are crucial for its activity and can be controlled by the preparation conditions. For example, ruthenium nanoparticles on a nitrogen-doped carbon support have been shown to be highly effective and CO-tolerant catalysts for formic acid dehydrogenation, a key reaction for hydrogen storage. researchgate.net Similarly, ruthenium nanoparticles on a CO₂-responsive polymer support can adaptively switch selectivity in hydrogenation reactions. nih.gov
Electrocatalysis is critical for sustainable energy technologies, including water electrolyzers (for hydrogen production) and fuel cells. Ruthenium-based materials are among the most effective electrocatalysts for the oxygen evolution reaction (OER), the kinetically challenging anodic half-reaction of water splitting. rsc.org Hexachlororuthenate(III) serves as a molecular precursor for synthesizing a variety of advanced ruthenium-based electrocatalytic materials. These materials range from ruthenium oxides and hydroxides to multimetallic alloys and composites where ruthenium is combined with other transition metals like cobalt, nickel, or platinum. researchgate.netresearchgate.net The high activity of these materials stems from ruthenium's ability to mediate the multi-electron transfer process required for OER. rsc.org While highly active, a key challenge remains improving the stability of Ru-based catalysts under the harsh oxidative conditions of the OER. rsc.org
Precursor for Homogeneous Ruthenium Catalysts
Materials Science and Engineering
Hexachlororuthenate(III) serves as a versatile starting material in the synthesis and fabrication of a range of advanced materials due to its reactivity and the unique properties of the resulting ruthenium-containing products.
Precursor for Ruthenium-Containing Thin Films and Nanomaterials
Hexachlororuthenate(III) and its salts are viable precursors for the deposition of ruthenium and ruthenium oxide thin films and the synthesis of ruthenium-containing nanomaterials. The choice of precursor is critical in deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to achieve high-purity, uniform films. researchgate.netrsc.orgharvard.eduharvard.edu
Ruthenium-containing nanomaterials, which have applications in catalysis and biomedicine, can be synthesized from ruthenium salts through reduction methods. researchgate.net Green synthesis approaches, for example, utilize biomaterials to reduce Ru(III) salts to form nanoparticles. While many studies start with ruthenium(III) chloride, hexachlororuthenate(III) can serve as a well-defined source of Ru(III) in these syntheses. The manipulation of the pH and speciation of the ruthenium precursor is crucial in controlling the size and distribution of the resulting nanoparticles. researchgate.net For instance, the formation of a stable ruthenium complex can prevent unwanted hydrolysis and precipitation, leading to more uniform nanomaterials.
The thermal decomposition of ruthenium complexes is a common method for producing ruthenium or ruthenium oxide films. For example, the thermal decomposition of ruthenium(III) acetylacetonate has been studied for the formation of RuO₂ and Ru. jaea.go.jp Although specific studies focusing on the thermal decomposition of hexachlororuthenate(III) salts for thin film deposition are less common in the literature, the principle remains applicable. The decomposition temperature and atmosphere would be critical parameters in determining the final composition and properties of the film.
Table 1: Comparison of Ruthenium Precursors for Thin Film Deposition
| Precursor | Deposition Technique | Deposition Temperature (°C) | Resulting Film/Material | Key Characteristics |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium [Ru(thd)₃] | Atomic Layer Deposition (ALD) | 325 - 450 | Polycrystalline metallic ruthenium | Low impurity content, resistivity < 20 µΩ cm |
| Ru(η⁵-cycloheptadienyl)₂ (Ru(chd)₂) | Atomic Layer Deposition (ALD) | 200 - 300 | Metallic ruthenium films | Low resistivity (10–16 μΩ cm), amorphous or crystalline depending on substrate |
| Ruthenium nitrosyl nitrate (B79036) | Flow Reactor Synthesis | Not specified (pH dependent) | Ruthenium nanoparticles (2–4 ± 0.5 nm) | Narrow size distribution, avoids metal oxide precipitation |
| Bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl | Atomic Layer Deposition (ALD) | Not specified | Highly conductive and pure ruthenium thin films | Crystallites are nearly free from carbon impurity |
Role in Advanced Electrode Materials
Hexachlororuthenate(III) and related Ru(III) species are utilized in the fabrication of advanced electrode materials, particularly for applications in electrocatalysis and energy storage. The electrochemical properties of the resulting materials are highly dependent on the deposition method and the final structure of the ruthenium species on the electrode surface.
Electrodeposition from aqueous solutions containing ruthenium(III) chloride, which exists as various chloro-aqua complexes including hexachlororuthenate(III) depending on the chloride concentration, is a method to create high surface area ruthenium electrodes. researchgate.net By applying high cathodic overpotentials, dendritic and branched ruthenium structures with high roughness factors can be achieved. researchgate.net These high surface area electrodes are promising for catalytic applications. Subsequent annealing of these electrodeposited ruthenium surfaces can lead to the formation of stable ruthenium oxides, which are also of interest for electrocatalysis. researchgate.net
The electrochemical behavior of ruthenium complexes is a key area of study for developing new electrode materials. The redox chemistry of Ru(III)/Ru(IV) and Ru(II)/Ru(III) couples is often exploited in catalytic cycles. For instance, ruthenium hexacyanoferrate modified electrodes exhibit multiple redox couples and show catalytic activity towards the oxidation of small organic molecules.
Table 2: Parameters for Ruthenium Electrodeposition from Ru(III) Chloride Solutions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Deposition Potential (vs. Ag/AgCl) | -4 V | -5 V | -5 V |
| RuCl₃ Concentration | 15 mM | 15 mM | 25 mM |
| HClO₄ Concentration | 0.25 M | 0.25 M | 0.25 M |
| Resulting Morphology | Not specified | Fern-like, dendritic | More compact growth |
| Specific Surface Area | Not specified | Up to 18.8 m²/g | Not specified |
Data adapted from studies on electrodeposition from RuCl₃ solutions, which contain hexachlororuthenate(III) in equilibrium. researchgate.net
Separation Science and Hydrometallurgy
The chemistry of hexachlororuthenate(III) in aqueous solutions is fundamental to the industrial processes for the recovery and purification of ruthenium.
Hydrometallurgical Recovery and Purification of Ruthenium Using Hexachlororuthenate(III) Precipitation
In the hydrometallurgical processing of platinum group metals (PGMs), the precipitation of ruthenium as an ammonium (B1175870) salt of a chloro complex is a key purification step. uct.ac.za After separating ruthenium from other PGMs, often through distillation of volatile ruthenium tetroxide (RuO₄), the resulting ruthenium-rich solution is typically in a hydrochloric acid medium. In this medium, ruthenium exists as various chloro complexes, with the specific species depending on the chloride concentration and other conditions.
The precipitation of ammonium hexachlororuthenate(IV), (NH₄)₂[RuCl₆], is a common industrial practice. However, the chemistry often involves Ru(III) intermediates. If the ruthenium in solution is in the +3 oxidation state as hexachlororuthenate(III), an oxidation step would be required to precipitate the Ru(IV) salt. Alternatively, conditions can be manipulated to precipitate a Ru(III) salt. The solubility of these ammonium salts is crucial for achieving high recovery yields. Studies have shown that the solubility of ammonium hexachlororuthenate is influenced by the concentration of both hydrochloric acid and ammonium chloride in the solution. uct.ac.za A study on the precipitation of ammonium hexachlororuthenate reported an average process yield of 98.2% in an industrial setting. uct.ac.za
Speciation Control in Industrial Ruthenium Processes
The control of ruthenium speciation in hydrochloric acid solutions is critical for the efficiency of separation and purification processes. Ruthenium(III) can exist as a series of aqua-chloro complexes, [RuClₙ(H₂O)₆₋ₙ]³⁻ⁿ, and the distribution of these species is highly dependent on the hydrochloric acid concentration. researchgate.netcore.ac.uk
At high concentrations of hydrochloric acid (e.g., > 7 M), the predominant species is the hexachlororuthenate(III) ion, [RuCl₆]³⁻. researchgate.netjaea.go.jp As the HCl concentration decreases, aqua ligands progressively replace the chloride ligands. Understanding and controlling this equilibrium is vital for processes like solvent extraction and precipitation. For instance, the efficiency of extracting ruthenium with certain organic extractants is dependent on the specific ruthenium chloro complex present in the aqueous phase. researchgate.net
Kinetic studies of the interconversion between these species have shown that the rates of aquation and anation (the replacement of a ligand by water and a chloride ion, respectively) are influenced by temperature and ionic strength. core.ac.uk For example, the aquation rate constant of [RuCl₆]³⁻ decreases with increasing hydrochloric acid concentration. core.ac.uk This knowledge allows for the optimization of reaction times and conditions in industrial processes to ensure that the desired ruthenium species is present for a particular separation step.
Table 3: Predominant Ruthenium(III) Chloro Species at Varying HCl Concentrations
| HCl Concentration | Predominant Ru(III) Species |
| 0.5–2 M | [RuCl₄(H₂O)₂]⁻ |
| 3–5 M | [RuCl₅(H₂O)]²⁻ |
| 7–10 M | [RuCl₆]³⁻ |
Data derived from spectroscopic studies of Ru(III) in HCl solutions. researchgate.netjaea.go.jp
Selective Extraction of Ruthenium(III) Chloro-Complexes
The selective extraction of ruthenium from aqueous solutions, particularly those containing a mixture of platinum group metals, is a critical process in refining and recycling. The speciation of ruthenium(III) in hydrochloric acid (HCl) solutions is complex and highly dependent on the acid concentration, which in turn governs the effectiveness of solvent extraction methods. mdpi.commdpi.com In HCl solutions, Ru(III) exists as a series of aquated chloro complexes, specifically [RuCln(H2O)6-n]3-n. mdpi.com The equilibrium between these species is crucial for designing effective extraction systems.
Research has shown that as the concentration of HCl increases, the water ligands in the coordination sphere of the ruthenium ion are progressively replaced by chloride ions. mdpi.com The predominant species change from [RuCl4(H2O)2]− in 0.5–2 M HCl, to [RuCl5(H2O)]2− in 3–5 M HCl, and finally to [RuCl6]3− in 7–10 M HCl. mdpi.com This speciation directly impacts the efficiency of extraction using various organic extractants.
For instance, studies utilizing amine-based extractants have demonstrated a strong correlation between HCl concentration and the percentage of ruthenium extracted. Using an amide-containing amine compound, N-2-ethylhexyl-bis(N-di-2-ethylhexyl-ethylamide) amine (EHBAA), the extraction percentage of ruthenium increases with HCl concentration, reaching a peak of approximately 80% at 5 M HCl, and then decreases at higher concentrations. mdpi.comresearchgate.net This peak extraction efficiency corresponds to the HCl concentration range where [RuCl5(H2O)]2− is the most abundant species, suggesting that the extraction mechanism involves the formation of an ion-pair complex between this pentachloro ruthenate anion and the protonated extractant. mdpi.com
Similarly, extractants like Aliquat 336 (trioctyl methylammonium chloride) and Alamine 300 (tri-n-octyl amine) have been employed for the selective extraction of Ru(III) over other metals, such as Co(II). mdpi.com The highest separation factor between Ru(III) and Co(II) was achieved at an HCl concentration of 3 M. mdpi.com In these systems, anionic Ru(III) complexes are selectively extracted by the amine extractants. mdpi.com
The data below illustrates the relationship between HCl molarity, the dominant Ru(III) chloro-complex, and the corresponding extraction efficiency with EHBAA.
Other Advanced Applications in Chemical Synthesis
Hexachlororuthenate(III) salts, such as tripotassium hexachlororuthenate(III) (K3[RuCl6]), serve as fundamental precursors in the synthesis of a wide array of other ruthenium compounds and coordination complexes. Their utility stems from the reactivity of the Ru-Cl bonds, which allows for ligand substitution reactions to create new molecules with tailored properties.
One significant application is in the synthesis of novel coordination compounds. Research has demonstrated the conversion of hexachlororuthenate(III) into various ammine complexes. Furthermore, by reacting a hexachlororuthenate(III) salt with formamide, a neutral chloro-formamide-ruthenium(III) complex can be synthesized. The versatility of hexachlororuthenate(III) as a precursor also extends to the synthesis of complexes that incorporate bioactive ligands, such as indazole.
The choice of solvent plays a critical role in these synthetic transformations, as it can influence the coordination environment, stability of intermediates, and the final oxidation state of the ruthenium center. nih.gov Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used because they effectively solvate both the metal precursor and the substituting ligands. nih.gov For example, the synthesis of a mononuclear neutral complex, [RuIII(L3salen)(PPh3)Cl]·3H2O, is achieved by reacting [RuII(PPh3)3Cl2] with a Schiff base ligand in methanol, where the ruthenium is oxidized to the +3 state during the reaction. nih.gov
Moreover, hexachlororuthenate(III) is a key starting material for preparing both homogeneous and heterogeneous catalysts. Its role as a precursor is vital in developing catalysts for various organic transformations. The ability to systematically substitute the chloride ligands allows for the fine-tuning of the electronic and steric properties of the resulting ruthenium complex, which in turn influences its catalytic activity and selectivity.
Future Perspectives and Emerging Research Avenues for Hexachlororuthenate Iii
Computational Design of Novel Hexachlororuthenate(III) Derivatives
The rational design of new molecules with specific properties is a cornerstone of modern chemistry, and computational methods are a powerful tool in this endeavor. For hexachlororuthenate(III), computational design, particularly using Density Functional Theory (DFT), offers a pathway to novel derivatives with precisely tuned electronic, optical, and catalytic properties.
DFT has proven to be an effective method for studying inorganic complexes, including those of ruthenium. dcu.ie These computational studies can accurately predict molecular structures, atomic charges, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and infrared spectra. semanticscholar.org By modeling derivatives of the [RuCl₆]³⁻ anion, where one or more chloride ligands are replaced by other functional groups, researchers can predict the stability and properties of yet-to-be-synthesized compounds.
A primary goal of this computational work is to understand and manipulate the frontier molecular orbitals, as their energy levels and distribution dictate the chemical reactivity and photophysical behavior of the complex. For instance, in the computational design of new ruthenium-based photosensitizers for photodynamic therapy, DFT is used to predict how modifying ligands will shift the maximum absorption wavelength into the therapeutic window. d-nb.info This same approach can be applied to hexachlororuthenate(III) derivatives to design new catalysts or photochemically active materials. By calculating the HOMO-LUMO gap, scientists can estimate the energy required to excite the molecule, which is crucial for applications in light-harvesting and photocatalysis. d-nb.info
The table below outlines potential ligand substitutions for creating novel hexachlororuthenate(III) derivatives and the properties that could be targeted through computational design.
| Original Ligand | Potential Substitution Ligands | Target Properties for Computational Screening | Potential Applications |
| Chloride (Cl⁻) | Cyanide (CN⁻), Thiocyanate (SCN⁻) | Modified redox potential, altered electronic transitions | Catalysis, Electron Transfer Reagents |
| Chloride (Cl⁻) | Bipyridine (bpy), Phenanthroline (phen) | Enhanced photoluminescence, visible light absorption | Photosensitizers, Molecular Electronics |
| Chloride (Cl⁻) | Carboxylates (e.g., Acetate, Benzoate) | Increased solubility in organic solvents, altered catalytic activity | Homogeneous Catalysis, Precursors for Metal-Organic Frameworks |
| Chloride (Cl⁻) | Amines (e.g., NH₃, Ethylenediamine) | Modified coordination geometry, enhanced stability | Precursors for advanced materials, Chemical Synthesis |
These theoretical investigations can significantly accelerate the discovery of new functional molecules by prioritizing synthetic efforts on the most promising candidates identified through simulation. nih.govmdpi.com
Integration of Hexachlororuthenate(III) into Advanced Functional Materials
Hexachlororuthenate(III) and its simple salts, like potassium hexachlororuthenate(III) (K₃RuCl₆), are valuable precursors for the synthesis of a wide range of advanced functional materials. polytechnique.eduresearchgate.net The development of novel materials is often contingent on the availability of reliable and reactive precursors, and hexachlororuthenate(III) fits this role for ruthenium-based systems. Its solubility in water makes it an ideal starting material for the synthesis of ruthenium nanoparticles, coordination polymers, and thin films.
One of the most promising areas of research is the synthesis of ruthenium nanoparticles (RuNPs). RuNPs are of significant interest due to their exceptional catalytic properties. rsc.org The chemical reduction of a ruthenium(III) salt, such as those derived from hexachlororuthenate(III), is a common method for producing these nanoparticles. researchgate.net For example, RuCl₃, a closely related compound, is widely used as a precursor for RuNPs that can be employed in catalysis. researchgate.netnih.gov By carefully controlling reaction conditions like temperature, pH, and the choice of reducing and stabilizing agents, the size and shape of the resulting nanoparticles can be tailored, which in turn influences their catalytic activity and selectivity. researchgate.netrsc.org
The integration of hexachlororuthenate(III)-derived ruthenium centers into larger structures, such as metal-organic frameworks (MOFs) or polymers, is another active area of research. These hybrid materials can exhibit unique properties arising from the combination of the ruthenium component and the surrounding matrix. For instance, incorporating ruthenium complexes into porous materials can lead to highly effective and recyclable heterogeneous catalysts.
The table below summarizes the types of advanced functional materials that can be synthesized using hexachlororuthenate(III) as a precursor and their potential applications.
| Functional Material | Synthesis Method from Hexachlororuthenate(III) | Key Properties | Potential Applications |
| Ruthenium Nanoparticles | Chemical reduction in solution | High surface area, excellent catalytic activity | Hydrogenation reactions, CO₂ reduction, chemical sensing |
| Ruthenium Thin Films | Chemical Vapor Deposition (CVD), Electrochemical Deposition | High conductivity, wear resistance, catalytic surface | Microelectronics, protective coatings, electrocatalysis |
| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with organic linkers | High porosity, tunable structure, active metal sites | Gas storage and separation, heterogeneous catalysis |
| Coordination Polymers | Self-assembly with bridging ligands | Unique magnetic and optical properties, catalytic activity | Molecular magnets, sensors, drug delivery |
As the demand for materials with specific and enhanced functionalities grows, the role of versatile precursors like hexachlororuthenate(III) will become increasingly important.
Sustainable Synthesis and Recycling of Ruthenium from Hexachlororuthenate(III) Precursors
The high cost and rarity of ruthenium make the development of sustainable synthesis and recycling methods a critical research priority. aurisnoble.comresearchgate.net This focus on "green chemistry" aims to reduce waste, minimize energy consumption, and create a closed-loop life cycle for ruthenium, where it can be efficiently recovered and reused.
Sustainable Synthesis:
Traditional methods for synthesizing chemical compounds can be resource-intensive and generate significant waste. Emerging research focuses on greener synthesis routes. One such approach is mechanochemistry, which involves reactions conducted by grinding solid reagents together, often without the need for a solvent. mdpi.com This technique has been successfully used to synthesize ruthenium carboxylate complexes from [RuCl₂(PPh₃)₃] and a sodium carboxylate by manual grinding, resulting in high yields and significantly less waste compared to conventional solution-based methods. mdpi.com Future research could adapt mechanochemical or other green synthesis protocols, such as those using water as a solvent or employing microwave assistance, to produce hexachlororuthenate(III) and its derivatives with a smaller environmental footprint. nih.gov
Recycling of Ruthenium:
Ruthenium is extensively used in industrial catalysts for a wide range of chemical processes. researchgate.net When these catalysts reach the end of their operational life, the ruthenium they contain remains a valuable resource. Efficient recycling processes are therefore essential. Many recycling methodologies involve converting the ruthenium from spent catalysts back into a soluble form, often as a ruthenium(III) chloride solution. metalsgems.comgoogle.com
A typical process for recycling ruthenium from a supported catalyst involves the following steps:
Reduction: The spent catalyst, which may contain ruthenium oxides, is treated with a hydrogen stream at high temperatures to reduce the oxide to metallic ruthenium. google.com
Leaching: The metallic ruthenium is then dissolved using an acid, such as hydrochloric acid, in the presence of an oxidizing agent. This step brings the ruthenium into solution as aqueous ruthenium(III) chloride. metalsgems.comgoogle.com
This recovered ruthenium(III) chloride solution is chemically very similar to a solution of hexachlororuthenate(III) and can be directly reused as a precursor for the manufacturing of new catalysts or other functional materials. google.com This creates a circular economy for ruthenium, reducing the need for primary mining, which is energy-intensive and has a significant environmental impact. metalsgems.com
The table below compares traditional and sustainable approaches to the lifecycle of hexachlororuthenate(III).
| Lifecycle Stage | Traditional Approach | Sustainable/Emerging Approach | Environmental/Economic Benefit |
| Synthesis | Solution-based synthesis using organic solvents | Mechanochemistry (solvent-free grinding), aqueous synthesis | Reduced solvent waste, lower energy consumption, improved safety |
| Use | Use as a precursor for single-use catalysts or materials | Design of highly stable and recyclable catalysts | Extended material lifetime, reduced consumption |
| End-of-Life | Disposal of spent materials | Hydrometallurgical and pyrometallurgical recycling to recover Ru(III) chloride | Conservation of a rare resource, reduced mining impact, economic savings |
By focusing on these sustainable practices, the chemical industry can continue to benefit from the unique properties of ruthenium compounds like hexachlororuthenate(III) while minimizing environmental harm and ensuring the long-term availability of this precious metal. aurisnoble.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing potassium hexachlororuthenate(III), and how can purity be ensured?
- Potassium hexachlororuthenate(III) is synthesized via controlled reduction of RuCl₃ in hydrochloric acid with KCl under inert atmospheres. Purity is validated using ICP-MS for trace metal analysis (detection limit: 0.01 ppm) and X-ray diffraction (XRD) to confirm crystallinity . Reductive byproducts (e.g., RuCl₂) are minimized by maintaining stoichiometric excess of Cl⁻ ions .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of hexachlororuthenate(III) complexes?
- Key methods include:
- XRD : Resolves Ru-Cl bond distances (e.g., 2.295 ± 0.04 Å in K₂RuCl₆) and cubic lattice parameters (a = 9.738 Å) .
- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., absorption bands at 450–600 nm for Ru³⁺) .
- Electron Microscopy : Confirms particle morphology and aggregation trends .
Q. What safety protocols are essential when handling ammonium hexachlororuthenate(IV) in laboratory settings?
- Use fume hoods to avoid inhalation (H335 hazard) and wear nitrile gloves to prevent skin irritation (H315). Decompose waste with 10% NaOH to neutralize Cl⁻ emissions. Storage requires airtight containers in干燥, dark conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can experimental design address contradictions in reported Ru-Cl bond distances across crystallographic studies?
- Discrepancies (e.g., 2.29 Å vs. 2.35 Å) arise from temperature-dependent lattice distortions. Use synchrotron XRD at variable temperatures (77–300 K) to track thermal expansion. Pair with DFT calculations (B3LYP functional) to model electronic contributions to bond length .
Q. What methodologies optimize Ru doping in microwave dielectric materials using ammonium hexachlororuthenate(IV)?
- Doping efficiency is maximized by:
- Sol-Gel Synthesis : Precise Ru⁴⁺ incorporation into Al₂O₃ matrices at 800°C.
- Impedance Spectroscopy : Measures dielectric constant (ε ≈ 12–15 at 1 GHz) and loss tangent (tan δ < 0.002) to validate homogeneity .
Q. How do magnetic susceptibility measurements inform the electronic structure of paramagnetic hexachlororuthenate(IV) complexes?
- SQUID Magnetometry at 2–300 K reveals μeff ≈ 3.07 μB for Ru⁴⁺ (d⁴ configuration), consistent with intermediate spin states. Data fitting via the Curie-Weiss law identifies antiferromagnetic coupling below 50 K .
Q. What advanced techniques quantify thermal stability and decomposition pathways of hexachlororuthenate(III) salts?
- Thermogravimetric Analysis (TGA) : Under N₂, K₂RuCl₆ decomposes at 350°C to RuO₂ and KCl. Mass Spectrometry detects Cl₂(g) emission (m/z = 70) during pyrolysis .
Q. How can electrochemical methods elucidate redox behavior of Ru³⁺/Ru⁴⁺ in aqueous hexachlororuthenate systems?
- Cyclic Voltammetry (0.1 M HClO₄, Pt electrode) shows Ru³⁺ → Ru⁴⁺ oxidation at +1.2 V vs. Ag/AgCl. Controlled-Potential Electrolysis isolates RuO₂ deposits for catalytic studies .
Methodological Considerations
- Data Contradictions : Cross-validate XRD with EXAFS to resolve bond-length ambiguities .
- Thermodynamic Properties : Use isothermal titration calorimetry to measure ΔG of Cl⁻ ligand substitution (e.g., RuCl₆³⁻ → RuCl₅(H₂O)⁻) .
- Error Mitigation : For magnetic studies, apply diamagnetic corrections using Pascal’s constants and account for sample holder contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
